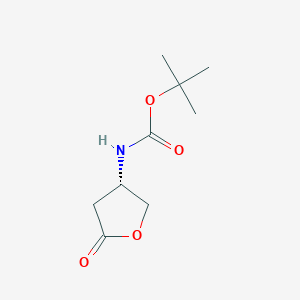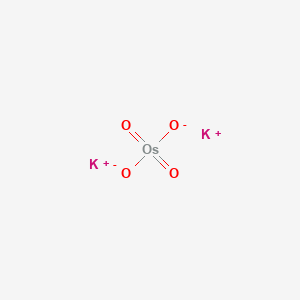
5-Chloro-2,4,8-trimethylquinoline
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex chemical reactions aiming to introduce specific functional groups that confer desired chemical properties. Studies have detailed the synthesis of 5-chloro-quinoline derivatives, highlighting the importance of specific substituents for their reactivity and potential applications. For instance, the reaction of 4-chloro-2,7,8-trimethylquinoline with different reagents can lead to novel quinoline compounds with unique properties (Tkachev et al., 2017; Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4,8-trimethylquinoline and its derivatives has been elucidated using techniques like X-ray crystallography, demonstrating the influence of substituents on the overall molecular configuration and stability. These structural analyses reveal how specific alterations in the molecular framework affect the compound's physical and chemical characteristics (Heiskanen & Hormi, 2009).
Chemical Reactions and Properties
5-Chloro-2,4,8-trimethylquinoline undergoes various chemical reactions, including halogenation, nucleophilic substitution, and complexation with metal ions, which significantly alter its chemical properties. These reactions are crucial for synthesizing new compounds with potential applications in materials science, catalysis, and organic synthesis (Tochilkin et al., 1983; Fotie et al., 2014).
科学研究应用
Silver(I)-Catalyzed C–N Bond Formation
A study illustrated the preparation of C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines through a silver-catalyzed dimerization process, indicating a rare instance of silver-catalyzed C–N bond formation via direct C–H functionalization. This process enables the coupling of secondary amines with activated aromatic systems, suggesting potential applications in synthesizing complex organic compounds (Fotie et al., 2012).
Chemosensor Development
Another application is found in the synthesis of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrating selective response to Cd^2+ ions over other metal ions, indicating its potential use as a chemosensor for measuring Cd^2+ concentrations in waste effluents and food products (Prodi et al., 2001).
Luminescent Properties and Metal Ion Detection
The study on the dependence of luminescent properties of metal ion complexes of 5-chloro-8-hydroxyquinoline appended diaza-18-crown-6 revealed pH-dependent luminescence, suggesting applications in metal ion detection, particularly for Zn^2+ and Cd^2+ in specific pH ranges. This highlights its utility in developing sensitive chemosensors for environmental monitoring and analytical chemistry (Prodi et al., 2001).
Gelation Behavior in Aqueous Alcohol Solutions
The gelation behavior of 5-chloro-8-hydroxyquinoline in aqueous alcohol solutions indicates its potential as a gelling agent. Its efficient gelation, thermal stability, and fibrous structures of xerogels characterized by scanning electron microscopy suggest applications in material science, particularly in the development of novel gel-based materials with potential biomedical applications (Kolehmainen et al., 2012).
Antituberculosis and Antiviral Properties
Research has identified 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus, suggesting its potential in developing new treatments for these diseases. This dual inhibitory effect underscores the compound's significance in medicinal chemistry, offering a promising avenue for the development of new therapeutics (Marvadi et al., 2019).
属性
IUPAC Name |
5-chloro-2,4,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-10(13)11-8(2)6-9(3)14-12(7)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBXFHTABSRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589207 | |
| Record name | 5-Chloro-2,4,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4,8-trimethylquinoline | |
CAS RN |
105908-43-8 | |
| Record name | 5-Chloro-2,4,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



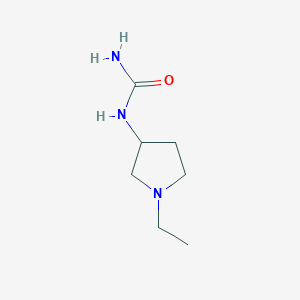
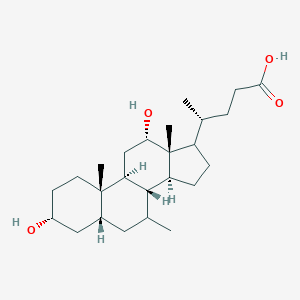
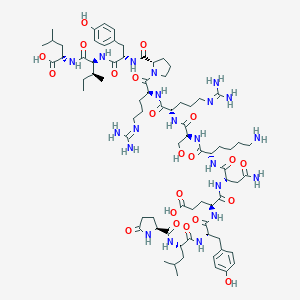
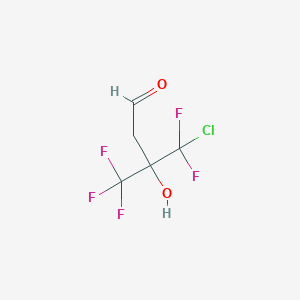
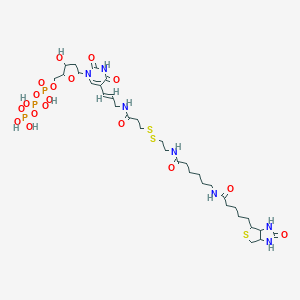

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
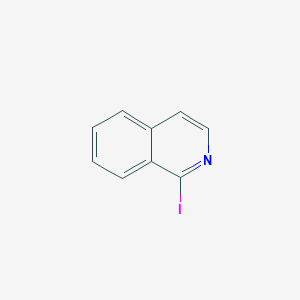
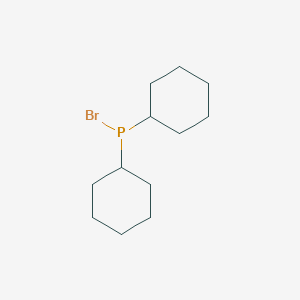
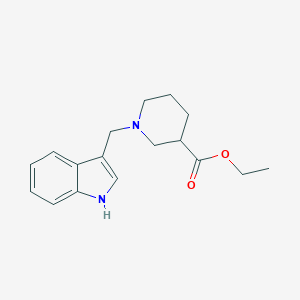
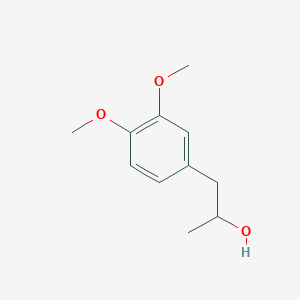
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
